2-(3-Hydroxybut-1-ynyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxybut-1-ynyl)benzaldehyde is an organic compound with the molecular formula C11H10O2 It is characterized by the presence of a benzaldehyde moiety substituted with a hydroxybutynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxybut-1-ynyl)benzaldehyde can be achieved through a two-step, one-pot reduction/cross-coupling procedure. This method involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents . The reaction conditions typically involve the use of palladium catalysts and organometallic reagents under controlled temperatures and reaction times.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of less toxic reagents and waste minimization, are likely to be applied in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxybut-1-ynyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The hydroxybutynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted benzaldehyde derivatives.
Scientific Research Applications
2-(3-Hydroxybut-1-ynyl)benzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Used in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxybut-1-ynyl)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxybutynyl group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde without the hydroxybutynyl substitution.
4-Hydroxybenzaldehyde: Contains a hydroxyl group on the benzene ring but lacks the butynyl group.
2-(3-Hydroxyprop-1-ynyl)benzaldehyde: Similar structure but with a shorter alkyne chain.
Properties
Molecular Formula |
C11H10O2 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-(3-hydroxybut-1-ynyl)benzaldehyde |
InChI |
InChI=1S/C11H10O2/c1-9(13)6-7-10-4-2-3-5-11(10)8-12/h2-5,8-9,13H,1H3 |
InChI Key |
SITRVBJRISLCAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC1=CC=CC=C1C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.